1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-7-6-12(19)10-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINPNVURJWTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Coupling with Difluorophenyl Isocyanate: The final step involves the reaction of the alkylated indole with 2,4-difluorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety can bind to specific sites on proteins, modulating their activity. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
1-(2,4-difluorophenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions.
Uniqueness
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of the methoxyethyl group, which can influence its chemical properties, such as solubility and reactivity, as well as its biological interactions and potential therapeutic applications.
Biological Activity
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS Number: 941909-03-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₇F₂N₃O₂
- Molecular Weight : 345.3 g/mol
- Structure : The compound features a urea moiety linked to a difluorophenyl group and an indole derivative, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of TNF-alpha Production : A related compound, SA13353, demonstrated potent inhibitory effects on lipopolysaccharide (LPS)-induced TNF-alpha production. This suggests that the urea structure may play a role in modulating inflammatory responses .
- Antiproliferative Activity : Compounds with similar structural features have shown significant antiproliferative effects against various cancer cell lines, indicating potential use in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Inflammatory Response : A pharmacological evaluation demonstrated that the compound effectively reduced inflammatory markers in animal models, suggesting therapeutic potential in treating inflammatory diseases .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that derivatives with similar structures exhibited IC50 values indicating strong antiproliferative effects. For instance, one study reported an IC50 of 5.1 mM against MCF-7 cells .
Q & A
Q. What synthetic routes are commonly employed for preparing 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and what factors influence reaction efficiency?
- Methodology : The compound can be synthesized via a two-step approach: (i) Substitution of the indole nitrogen : React 1H-indol-3-amine with 1-bromo-2-methoxyethane under basic conditions (e.g., NaH or K₂CO₃) to introduce the 2-methoxyethyl group at the indole N1 position . (ii) Urea formation : Treat the substituted indole intermediate with 2,4-difluorophenyl isocyanate in anhydrous dichloromethane or THF, catalyzed by triethylamine or DABCO .
- Key considerations : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yields. For example, excess isocyanate (1.2–1.5 eq.) improves urea formation efficiency, while prolonged reaction times may lead to side products like biuret derivatives .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Methodology :
- ¹H/¹⁹F NMR : Confirm substituent positions (e.g., fluorine atoms on the phenyl ring and methoxyethyl group on indole) via chemical shifts and coupling patterns. For example, the indole C3 proton typically appears as a singlet near δ 7.8–8.2 ppm, while fluorine atoms on the 2,4-difluorophenyl group split aromatic proton signals .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., exact mass: ~343.11 g/mol for C₁₈H₁₆F₂N₃O₂) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm urea linkage geometry .
Q. What preliminary biological activities have been reported for structurally analogous urea derivatives?
- Methodology : Analogous compounds (e.g., indole-urea hybrids) exhibit antihistaminic, antiproliferative, or kinase-inhibitory activities. For example:
- Antiallergic activity : Derivatives with methoxyethyl-indole moieties showed enhanced selectivity for histamine H₁ receptors in vitro (IC₅₀ < 100 nM) .
- Antiproliferative effects : Urea-linked indole-pyridine derivatives demonstrated sub-micromolar activity against cancer cell lines via tubulin polymerization inhibition .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 2,4-difluorophenyl vs. 3,4-dichlorophenyl) influence binding affinity in target proteins?
- Methodology :
- Structure-activity relationship (SAR) : Compare inhibitory potencies of analogs with varying halogen substituents. For instance, 2,4-difluorophenyl groups enhance metabolic stability compared to bulkier chloro-substituted analogs due to reduced CYP450 interactions .
- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to assess interactions with binding pockets. Fluorine atoms may engage in halogen bonding with backbone carbonyls, while methoxyethyl groups improve solubility without steric clashes .
Q. What strategies mitigate low aqueous solubility of this compound in preclinical formulations?
- Methodology :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methoxyethyl chain to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PEGylated liposomes or polymeric micelles to improve bioavailability. Particle size (100–200 nm) and zeta potential (> -30 mV) should be optimized for passive tumor targeting .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Q. How can metabolic stability be optimized without compromising target engagement?
- Methodology :
- In vitro ADME : Assess microsomal stability (human/rat liver microsomes) and identify metabolic hotspots via LC-MS/MS. The methoxyethyl group may undergo O-demethylation, necessitating deuterium incorporation or fluorination to block oxidation .
- Isotope labeling : Synthesize a deuterated analog (e.g., CD₃OCH₂CH₂-) to slow CYP-mediated degradation .
Data Contradictions and Resolution
Q. Discrepancies in reported antiproliferative IC₅₀ values for similar urea-indole derivatives: How to address variability?
- Analysis : Variability may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. For example:
- Serum interference : High fetal bovine serum (FBS) levels (>10%) can sequester hydrophobic compounds, artificially elevating IC₅₀ values. Use low-serum (2% FBS) media during screening .
- Cell passage number : Late-passage cells may develop resistance; restrict experiments to passages 5–15 .
Q. Conflicting NMR data for urea proton signals in polar vs. nonpolar solvents: Mechanistic implications?
- Resolution : Urea NH protons exhibit solvent-dependent chemical shifts. In DMSO-d₆, hydrogen bonding with the solvent deshields NH protons (δ 8.5–9.5 ppm), while in CDCl₃, signals appear upfield (δ 6.5–7.5 ppm) due to reduced H-bonding. Confirm assignments via 2D NOESY to rule out impurity overlap .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
